methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate
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Overview
Description
Methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate is a complex organic compound featuring a cycloheptane ring substituted with a carboxylate group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.
Attachment to Cycloheptane: The triazole derivative is then coupled with a cycloheptane carboxylate through an amide bond formation. This step often employs coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s triazole moiety is of particular interest due to its potential bioactivity. Triazoles are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The triazole ring is a common pharmacophore in many drugs, suggesting that this compound could serve as a lead compound for new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate involves its interaction with biological targets through the triazole moiety. Triazoles can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. This compound may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of cycloheptane.
Methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cyclooctane-1-carboxylate: Similar structure but with a cyclooctane ring.
Uniqueness
The uniqueness of methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate lies in its cycloheptane ring, which provides distinct steric and electronic properties compared to its cyclohexane and cyclooctane analogs. This difference can influence its reactivity, stability, and biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-10-18-11(21-22(10)14-16-9-17-20-14)12(23)19-15(13(24)25-2)7-5-3-4-6-8-15/h9H,3-8H2,1-2H3,(H,19,23)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLWKWKVDXEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=NC=NN2)C(=O)NC3(CCCCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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